Home > Products > Building Blocks P6756 > N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine - 646459-39-4

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

Catalog Number: EVT-1745769
CAS Number: 646459-39-4
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives

Compound Description: These are a series of imidazo[1,2-a]pyridine derivatives with various aryl substituents at the 2-position and a dimethylaminomethyl group at the 3-position. These compounds were synthesized and investigated for their in vitro antibacterial and antifungal activities. Several compounds within this series (specifically 4b, 4c, 4d, 4e, and 4j) showed significant activity against tested organisms compared to standard drugs like ampicillin and griseofulvin .

3-[(6-Dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920)

Compound Description: R121920 is a highly selective CRF1 antagonist. This compound was radiolabeled with carbon-11 to create a potential PET ligand for in vivo imaging of CRF1 receptors .

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

Compound Description: Compound 2a is a fungicidal lead compound based on the pyrimidin-4-amine scaffold. It demonstrates superior fungicidal activity to commercial fungicides like diflumetorim but exhibits high toxicity to rats .

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description: MTIP is a brain-penetrant, orally available CRF1 receptor antagonist. It has shown efficacy in preclinical models of alcoholism .

N,N-Diethyl-2-[4-(2-18F-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (18F-DPA-714)

Compound Description: 18F-DPA-714 is a PET radiotracer that binds to the translocator protein (TSPO), a marker of inflammation. It was used in a study to monitor therapy-induced depletion and repopulation of glioma-associated microglia and macrophages in a preclinical model of glioma .

3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropyl-1H-pyrazolo[1,5-a]pyrimidin-8-ium-7-amine (R121919)

Compound Description: R121919 is a CRF1 receptor antagonist studied for its effects on neurogenesis and stress response. While it did not affect cell proliferation in the dentate gyrus or hippocampal BDNF mRNA expression in rats, it attenuated the behavioral and endocrine responses to stress [, ].

6-Ethynyl-3-N,N-dimethylamino-1,2,4-triazine (4)

Compound Description: This compound is a synthetic intermediate used in the preparation of bis-1,2,4-triazines and triazinyl compounds .

N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) and its Analogues

Compound Description: CyPPA and its analogs are positive modulators of KCa2 channels, particularly the KCa2.2a subtype. These compounds have shown potential therapeutic usefulness in treating symptoms of ataxia in a preclinical model of spinocerebellar ataxia type 2 (SCA2) .

Overview

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are crucial in various cellular processes including growth and metabolism .

Source

The compound can be synthesized through various chemical methods, with patents and publications detailing its preparation and applications in medicinal chemistry. Notably, it has been highlighted in patent literature as a promising candidate for treating diseases linked to the aforementioned pathways .

Classification

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine can be classified based on its structure:

  • Type: Organic compound
  • Substituents: Pyridine rings, methyl groups, and sulfonyl phenyl groups
  • Functional Groups: Amines, sulfonyl groups
Synthesis Analysis

Methods

The synthesis of N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine typically involves multi-step synthetic routes. Commonly employed methods include:

  1. Formation of Pyridine Rings: Utilizing precursors such as 6-methylpyridin-3-amine and 4-methylsulfonylphenyl compounds.
  2. Methylation Reactions: Applying methylating agents like dimethyl sulfate or methyl iodide to introduce the dimethyl amine group.

Technical Details

The synthesis often requires controlled conditions such as temperature and pH to optimize yield and purity. Solvents like dimethylformamide or acetonitrile are frequently used to facilitate reactions under reflux conditions. The final product can be purified through recrystallization or chromatography techniques.

Molecular Structure Analysis

Structure

The molecular formula of N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine is C18H20N2O2S. Its structure features two pyridine rings with various substituents that contribute to its biological activity.

Data

Key structural data include:

  • Molecular Weight: 320.43 g/mol
  • InChI Key: RNTFRUPRTOCGJO-UHFFFAOYSA-N
  • Canonical SMILES: CC(N(C)C)C1=NC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)N
Chemical Reactions Analysis

Reactions

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine can participate in various chemical reactions:

  1. Substitution Reactions: The amine groups can undergo nucleophilic substitutions.
  2. Oxidation Reactions: The presence of the sulfonyl group allows for potential oxidation reactions leading to sulfoxides or sulfones.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the methyl groups on the pyridine rings. Reaction conditions such as temperature, solvent choice, and catalysts significantly impact the outcomes.

Mechanism of Action

Process

The mechanism of action for N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine primarily involves its role as an inhibitor in signaling pathways regulated by phosphoinositide 3-kinase and mammalian target of rapamycin. This inhibition leads to altered cellular responses, affecting processes such as cell proliferation and survival.

Data

Research indicates that this compound may modulate specific protein targets within these pathways, leading to potential therapeutic effects against cancers and metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with strong electrophiles due to the presence of nucleophilic amine groups.
Applications

Scientific Uses

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine has several applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential use in cancer therapy due to its inhibitory effects on key signaling pathways.
  2. Chemical Biology: Used as a tool compound to study cellular processes involving phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
  3. Material Science: Explored for applications in developing advanced materials due to its unique chemical structure.

This compound represents a significant interest in both medicinal chemistry and material science due to its diverse applications and biological relevance.

Rational Design & Target Identification of Pyridine-Sulfonamide Hybrid Architectures

Structural Motif Integration: Pyridine Core Pharmacophore Optimization Strategies

The strategic incorporation of pyridine rings within medicinal chemistry scaffolds leverages their inherent physicochemical properties and versatile binding capabilities. In the compound N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, the bipyridyl architecture serves as a dual pharmacophoric element. The 6-methylpyridin-3-yl moiety engages in π-stacking interactions within kinase ATP-binding sites, while the N,N-dimethylaminopyridine fragment adopts distinct binding orientations due to its electron-donating dimethylamino group, enhancing electron density for hydrogen bond acceptance. This design mirrors kinase inhibitor optimization strategies where pyridine nitrogen atoms serve as hydrogen bond acceptors with backbone residues in the hinge region, as demonstrated in co-crystal structures of related inhibitors [5].

Synthetic accessibility is a critical advantage of pyridine-based cores. The central pyridine ring enables efficient derivatization via Suzuki-Miyaura cross-coupling reactions, as evidenced by synthetic routes for analogous compounds. 5-Bromo-2-methylpyridin-3-amine serves as a versatile precursor for introducing diverse aryl groups at the C5 position using Pd-catalyzed coupling with arylboronic acids under mild conditions (1,4-dioxane/H₂O, K₃PO₄, 85–95°C), achieving moderate-to-high yields (65–89%). Subsequent N-dimethylation can be accomplished through reductive amination or nucleophilic substitution on halogenated intermediates [6].

Table 1: Pyridine Core Modifications and Impact on Drug Properties

PositionCommon ModificationsEffects on PropertiesTarget Engagement Consequences
C3 (Dimethylamino)-N(CH₃)₂, -NHR, -NR₂↑ Lipophilicity (LogP +0.4), ↑ BBB permeability, ↓ P-gp effluxDisrupts conserved water networks; forms cation-π interactions
C5 (Aryl Group)4-(Methylsulfonyl)phenyl, heteroaryls↑ Target affinity via sulfonamide H-bonding, ↓ Metabolic clearanceEnhances kinase selectivity by occupying hydrophobic pocket II
C6 (Methylpyridine)Methyl, halogens, small heterocyclesModulates steric occupancy, electron densityEngages gatekeeper residues; influences ATP-competitive binding

The 6-methyl substituent on the terminal pyridine ring provides optimal steric occupancy in hydrophobic subpockets without introducing metabolic liabilities associated with bulkier alkyl groups. Computational analyses (DFT/B3LYP/6-31G(d,p)) of analogous bipyridyl systems reveal that methyl substitution minimally disrupts HOMO-LUMO distributions (ΔE ≈ 4.13–5.05 eV), preserving electronic compatibility with kinase catalytic domains while maintaining metabolic stability. The coplanar orientation of the two pyridine rings, enforced by the C5-aryl linker, further enhances target affinity by maximizing surface contact with hydrophobic residues [6].

Methylsulfonylphenyl Group as a Bioisostere in Kinase Inhibition Scaffolds

The 4-(methylsulfonyl)phenyl moiety represents a strategically selected bioisostere that confers multipoint binding capability within kinase ATP-binding sites. The sulfonyl group (-SO₂CH₃) serves as a hydrogen bond acceptor with backbone amides (e.g., hinge region Met-Ala residues in ALK kinases) and sidechains of lysine or arginine residues in the phosphate-binding region. This mimics interactions observed in co-crystal structures of inhibitors like LDN-193189 bound to ALK2, where the sulfonyl oxygen forms a water-mediated hydrogen bond with conserved lysine (K225) and salt-bridge interactions with αC-helix glutamate (E248) [5].

Table 2: Methylsulfonylphenyl Bioisosteric Replacements and Kinase Selectivity

BioisostereKinase Inhibition IC₅₀ (nM)Selectivity Ratio (vs. ALK1/2)Key Binding Interactions
4-(Methylsulfonyl)phenylALK1: 12 ± 2; ALK2: 8 ± 1>1000-fold (vs. PIM1, VEGFR2)H-bonds: Lys220, Glu248; Hydrophobic: Ile216, Leu339
4-CarboxamideALK1: 85 ± 6; ALK2: 47 ± 3320-foldH-bonds: Lys220; Reduced hydrophobic contact
4-TrifluoromethylALK1: 210 ± 15; ALK2: 155 ± 1295-foldHydrophobic only; No H-bond capacity
4-MethoxyALK1: >1000; ALK2: 850 ± 45Not significantWeak hydrophobic; No polar interactions

Compared to common bioisosteres like carboxylic acids or carboxamides, the methylsulfonyl group offers superior membrane permeability due to reduced ionization state (pKa ≈ -1.9) and enhanced hydrophobic surface area. This balances target affinity with cellular penetration, addressing a key limitation of highly polar phosphonate or carboxylate bioisosteres. In cellular thermal shift assays (CETSA) for ALK1/2 inhibitors, methylsulfonyl-containing compounds exhibited 3.5-fold greater target engagement (ΔTₘ = 8.7°C) than carboxylate analogs (ΔTₘ = 2.5°C) at equivalent concentrations, confirming superior cellular occupancy despite similar enzymatic IC₅₀ values [5].

The methylsulfonylphenyl group also influences selectivity across kinase subfamilies. Profiling of N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine analogs against 468 kinases revealed >1000-fold selectivity for ALK1/2 over PIM kinases and VEGFR2—a significant improvement over pyrazolo[1,5-a]pyrimidine scaffolds like LDN-193189. This selectivity arises from the sulfonyl group's optimal geometry for occupying the hydrophobic pocket adjacent to the gatekeeper residue, sterically excluding kinases with bulkier residues (e.g., Phe in PIM1 vs. Leu in ALK2) [5].

N,N-Dimethylamine Functionality in Enhancing Blood-Brain Barrier Permeability

The N,N-dimethylamino group appended to the pyridine core is a critical determinant of CNS penetration capability. This tertiary amine modulates three interdependent properties essential for blood-brain barrier (BBB) traversal: lipophilicity, hydrogen bonding capacity, and P-glycoprotein (P-gp) efflux susceptibility. The compound’s calculated LogD at physiological pH (7.4) is approximately 2.8–3.1, within the optimal range (2–4) for passive diffusion across brain microvascular endothelial cells. This balances solubility and membrane permeability, avoiding excessive lipophilicity (>4) that promotes plasma protein binding and reduces free brain concentration [4] [7].

The BBB endothelium exhibits unique transport barriers, including tight junctions (TJs) limiting paracellular flux and efflux transporters (e.g., P-gp, BCRP) reducing intracellular xenobiotic accumulation. The dimethylamino group mitigates P-gp recognition through two mechanisms: 1) It reduces the number of hydrogen bond donors (HBD = 0), a key P-gp substrate characteristic; and 2) It introduces moderate basicity (pKa ≈ 7.9–8.2), favoring membrane partitioning at physiological pH. In Caco-2 bidirectional assays, analogs bearing N,N-dimethylamino groups demonstrated efflux ratios (ER) of 0.8–1.5, indicating minimal P-gp-mediated efflux, whereas primary amine analogs exhibited ER > 5.9 [4].

Table 3: Impact of Amine Modifications on BBB Permeability Parameters

Amine FunctionalityPAMPA-BBB Pe (10⁻⁶ cm/s)Caco-2 Efflux RatioUnbound Brain/Plasma Ratio (Kp,uu)Key Structural Influences
N,N-Dimethyl18.9 ± 0.080.80.92↓ H-bond donors, ↑ lipophilicity, ↓ P-gp recognition
N-Methyl13.6 ± 0.242.30.45Moderate H-bonding, intermediate P-gp efflux
Primary amine5.2 ± 0.055.90.12↑ H-bond donors, ↑ P-gp efflux
Azetidine15.9 ± 0.111.10.78Ring constraint ↑ rigidity; ↓ pKa
Morpholine12.3 ± 0.073.80.32↑ Polarity; oxygen as H-bond acceptor

Molecular rigidity induced by the dimethylamino group further enhances BBB penetration. Unlike flexible alkyl chains, the planar pyridine-dimethylamine system restricts rotatable bond count (nRot < 4), reducing entropic penalty upon membrane partitioning. This principle was validated in nNOS inhibitors where constrained pyrrolidine analogs exhibited PAMPA-BBB permeability (Pₑ) = 13.6 × 10⁻⁶ cm/s versus 18.9 × 10⁻⁶ cm/s for dimethylamino derivatives. Brain uptake measurements in murine models confirmed 3.1-fold higher unbound brain concentrations (Kp,uu = 0.92) for dimethylamino compounds versus primary amines (Kp,uu = 0.12) [4].

The dimethylamino group also facilitates weak base trapping within brain parenchyma. After passive diffusion into endothelial cells, partial protonation (∼40%) at lysosomal pH (4.5–5.0) creates a concentration gradient favoring abluminal release. This mechanism, observed in CNS-active therapeutics like imatinib, is corroborated by 4.3-fold higher brain-to-plasma ratios for N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine versus its non-basic derivative in perfusion studies [1] [7].

Properties

CAS Number

646459-39-4

Product Name

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

IUPAC Name

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3

InChI Key

MVGZGZDEQNNYMW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.